4-Hydroxy-2-iodo-6-(trifluoromethyl)pyridine
Overview
Description
4-Hydroxy-2-iodo-6-(trifluoromethyl)pyridine is a heterocyclic organic compound that contains a pyridine ring substituted with hydroxy, iodo, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-iodo-6-(trifluoromethyl)pyridine typically involves the introduction of the iodo and trifluoromethyl groups onto a pyridine ring. One common method is the iodination of 4-hydroxy-6-(trifluoromethyl)pyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-iodo-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the compound can also participate in reduction reactions.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Pyridine derivatives with carbonyl functionalities.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
4-Hydroxy-2-iodo-6-(trifluoromethyl)pyridine has several applications in scientific research:
Pharmaceuticals: Used as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
Agrochemicals: Employed in the development of herbicides and pesticides due to its ability to interact with biological targets.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-iodo-6-(trifluoromethyl)pyridine depends on its application. In pharmaceuticals, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodo group can facilitate interactions with biological targets through halogen bonding .
Comparison with Similar Compounds
Similar Compounds
4-Iodo-2-(trifluoromethyl)pyridine: Lacks the hydroxy group but shares the iodo and trifluoromethyl substitutions.
2-Chloro-6-(trifluoromethyl)pyridine: Contains a chloro group instead of the iodo group.
4-Hydroxy-6-(trifluoromethyl)pyridine: Lacks the iodo substitution
Uniqueness
4-Hydroxy-2-iodo-6-(trifluoromethyl)pyridine is unique due to the combination of hydroxy, iodo, and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical reactivity and potential for diverse applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-iodo-6-(trifluoromethyl)-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3INO/c7-6(8,9)4-1-3(12)2-5(10)11-4/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRYPMXMNGWXBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=CC1=O)I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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